molecular formula C7H5Cl2NO3 B13647621 2-Chloro-4-(chloromethoxy)-1-nitrobenzene

2-Chloro-4-(chloromethoxy)-1-nitrobenzene

Cat. No.: B13647621
M. Wt: 222.02 g/mol
InChI Key: CKWHAQFOUWYUFW-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a chloromethoxy group (-OCH2Cl) attached to a benzene ring

Preparation Methods

The synthesis of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-(chloromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-chloro-4-methoxy-1-nitrobenzene using thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and safety of the production process.

Chemical Reactions Analysis

2-Chloro-4-(chloromethoxy)-1-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-(chloromethoxy)-1-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethoxy groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function and activity .

Comparison with Similar Compounds

2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be compared with other similar compounds, such as:

    2-Chloro-4-nitrophenol: This compound has a similar structure but lacks the chloromethoxy group.

    2-Chloro-5-nitrophenol: Another related compound, differing in the position of the nitro group.

    4-Chloro-2-nitrophenol: This compound has the chloro and nitro groups in different positions on the benzene ring.

The presence of the chloromethoxy group in this compound imparts unique chemical properties, making it distinct from these similar compounds and expanding its range of applications.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

2-chloro-4-(chloromethoxy)-1-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2

InChI Key

CKWHAQFOUWYUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)Cl)[N+](=O)[O-]

Origin of Product

United States

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